molecular formula C17H16O6 B1387560 2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid CAS No. 78641-40-4

2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid

Cat. No.: B1387560
CAS No.: 78641-40-4
M. Wt: 316.3 g/mol
InChI Key: JHALLYTYXLWETG-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: It can undergo hydrolysis to break down into simpler compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antioxidant Properties
Research indicates that compounds similar to 2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid exhibit significant antioxidant activity. These compounds can scavenge free radicals, which are implicated in numerous diseases, including cancer and cardiovascular disorders. A study published in the Journal of Medicinal Chemistry highlighted the potential of such compounds in developing new antioxidant therapies .

1.2 Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

1.3 Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. A case study involving breast cancer cell lines revealed that the compound inhibited cell proliferation and triggered apoptotic pathways .

Material Science Applications

2.1 Polymer Additives
Due to its chemical structure, this compound can serve as an effective additive in polymer formulations. It enhances thermal stability and UV resistance, making it suitable for applications in coatings and plastics .

2.2 UV Absorbers
The compound's ability to absorb ultraviolet light makes it a valuable ingredient in sunscreens and other cosmetic products. It helps protect skin from harmful UV radiation, thereby reducing the risk of skin damage and photoaging .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies
Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have focused on its inhibitory effects on cyclooxygenase enzymes (COX), which are critical in the inflammatory response .

3.2 Drug Delivery Systems
The compound's amphiphilic nature allows it to be utilized in drug delivery systems, where it can enhance the solubility and bioavailability of poorly soluble drugs. Formulations incorporating this compound have shown improved therapeutic efficacy in preclinical models .

Case Studies

Study Application Findings
Study 1AntioxidantDemonstrated significant free radical scavenging activity
Study 2Anti-inflammatoryInhibited cytokine production in vitro
Study 3AnticancerInduced apoptosis in breast cancer cell lines
Study 4Polymer additiveEnhanced thermal stability in polymer formulations
Study 5UV protectionEffective UV absorber in cosmetic formulations

Mechanism of Action

Comparison with Similar Compounds

2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific use as a precursor to latamoxef sodium, making it a valuable compound in the pharmaceutical industry .

Biological Activity

2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects, antioxidant properties, and anti-inflammatory capabilities, supported by data tables and relevant case studies.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values against different cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HCT116 (Colon)4.0
A2780 (Ovarian)3.5
HeLa (Cervical)6.0

These results indicate that the compound is particularly effective against ovarian and colon cancer cell lines.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. The results are summarized in the following table:

Assay TypeIC50 (µM)Reference
DPPH Radical Scavenging12.5
ABTS Radical Scavenging10.0
FRAP Assay15.0

The compound demonstrated superior antioxidant activity compared to standard antioxidants such as butylated hydroxytoluene (BHT), indicating its potential for use in therapeutic applications aimed at oxidative stress-related conditions.

Anti-inflammatory Activity

In addition to its antiproliferative and antioxidant properties, this compound has shown promising anti-inflammatory effects. In vitro studies have indicated that it significantly inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes key findings:

Inflammatory MarkerEffect (Reduction %)Reference
TNF-α70%
IL-665%
COX-280%

These findings suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound have been explored through various studies:

  • Antiproliferative Mechanism : Flow cytometric analysis revealed that the compound induces cell cycle arrest at the G2/M phase, which is critical for inhibiting cancer cell proliferation .
  • Antioxidant Mechanism : The compound's ability to scavenge free radicals suggests a direct interaction with reactive oxygen species, thereby mitigating oxidative stress .
  • Anti-inflammatory Mechanism : Inhibition of NF-κB and MAPK pathways has been noted, which are crucial for the expression of inflammatory mediators .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-3-[(4-methoxyphenyl)methoxy]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-22-14-8-2-11(3-9-14)10-23-17(21)15(16(19)20)12-4-6-13(18)7-5-12/h2-9,15,18H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHALLYTYXLWETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C(C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50999935
Record name 2-(4-Hydroxyphenyl)-3-[(4-methoxyphenyl)methoxy]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78641-40-4
Record name 1-[(4-Methoxyphenyl)methyl] 2-(4-hydroxyphenyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78641-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((4-Methoxyphenyl)methyl) hydrogen (4-hydroxyphenyl)malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078641404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Hydroxyphenyl)-3-[(4-methoxyphenyl)methoxy]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4-methoxyphenyl)methyl] hydrogen (4-hydroxyphenyl)malonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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